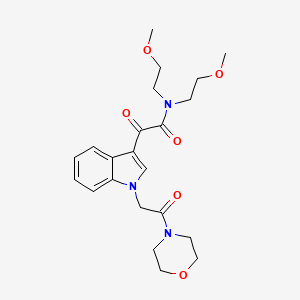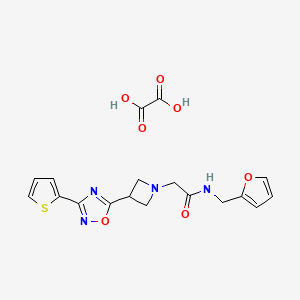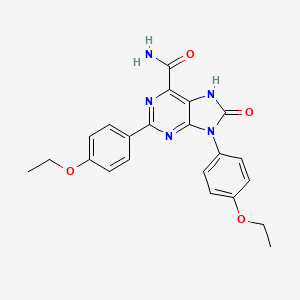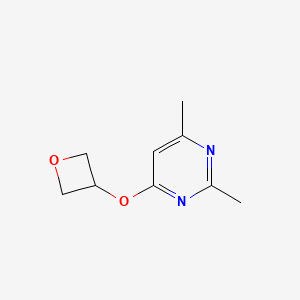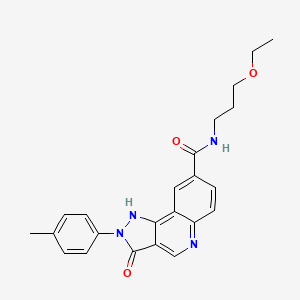![molecular formula C11H5BrF3NO2 B2437160 3-ブロモ-1-[4-(トリフルオロメチル)フェニル]ピロール-2,5-ジオン CAS No. 2364527-49-9](/img/structure/B2437160.png)
3-ブロモ-1-[4-(トリフルオロメチル)フェニル]ピロール-2,5-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a heterocyclic compound that contains a pyrrole ring substituted with a bromine atom and a trifluoromethylphenyl group
科学的研究の応用
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving brominated and trifluoromethylated compounds.
作用機序
Target of Action
Compounds with similar structures have been reported to interact with various targets
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions . This could suggest a potential interaction with its targets leading to changes at the molecular level.
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways
Result of Action
Similar compounds have been reported to exhibit various biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the condensation of a brominated pyrrole derivative with a trifluoromethyl-substituted benzene derivative. One common method includes the use of Suzuki-Miyaura coupling, which involves the reaction of a brominated pyrrole with a trifluoromethylphenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Types of Reactions:
Substitution Reactions: The bromine atom in the pyrrole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the pyrrole ring.
Coupling Reactions: The trifluoromethylphenyl group can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Pyrroles: Resulting from nucleophilic substitution.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
類似化合物との比較
3-Bromo-1-[4-(trifluoromethyl)phenyl]benzene: Shares the trifluoromethylphenyl group but lacks the pyrrole ring.
1-Bromo-3-(trifluoromethoxy)benzene: Contains a bromine and trifluoromethoxy group but differs in the overall structure.
Uniqueness: 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the combination of the pyrrole ring with the bromine and trifluoromethylphenyl groups, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science.
特性
IUPAC Name |
3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrF3NO2/c12-8-5-9(17)16(10(8)18)7-3-1-6(2-4-7)11(13,14)15/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMMWYHNIKBSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=O)C=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)
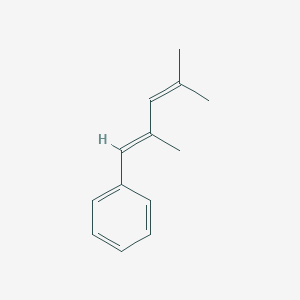
![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)
![N-(2-chlorophenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2437082.png)
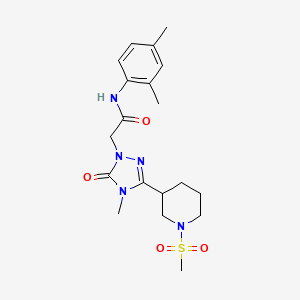
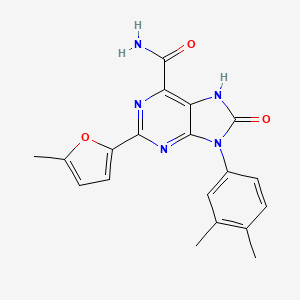

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)
